molecular formula C6H3BrCl2Mg B1591107 3,4-Dichlorophenylmagnesium bromide CAS No. 79175-35-2

3,4-Dichlorophenylmagnesium bromide

Cat. No.: B1591107
CAS No.: 79175-35-2
M. Wt: 250.20 g/mol
InChI Key: RMXGWLUCCKWPGK-UHFFFAOYSA-M
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Description

3,4-Dichlorophenylmagnesium bromide is a useful research compound. Its molecular formula is C6H3BrCl2Mg and its molecular weight is 250.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Halogenated Tetraarylborates Synthesis : 3,4-Dichlorophenylmagnesium bromide reacts with B(OEt)3 and NaBF4 to produce tetraarylborates, showcasing its role in synthesizing compounds with highly electronegative substituents (Anulewicz-Ostrowska et al., 2003).

  • Liquid Crystalline Compounds : In synthesizing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines, arylmagnesium bromides including 4-alkylphenylmagnesium bromide are used to achieve regioselective intermediates (Chia et al., 2001).

Chemistry and Molecular Structures

  • Kinetics of Chlorination : This compound plays a role in the chlorination process and its kinetics, particularly in the context of environmental and water chemistry (Abdallah et al., 2015).

  • Catalytic Applications : In studies involving cross-coupling reactions and catalysis, aryl- and benzylmagnesium bromides, including compounds similar to this compound, are used as reagents (Qian & Kozak, 2011).

Nanotechnology and Material Science

  • Nanocomposite Studies : In nanotechnology, especially in the context of cytotoxicity studies of nanocomposites, compounds like 3-(4,5-dimethylthizaol-2-yl)-2,5-diphenyltetrazolium bromide are utilized, indicating a potential application area for this compound (Zhou et al., 2010).

Organic Chemistry

  • Organic Synthesis : Its use in the synthesis of various organic compounds, demonstrating its versatility and importance in organic chemistry, is evident in multiple studies (Winkle & Schaab, 2001).

Properties

IUPAC Name

magnesium;1,2-dichlorobenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGWLUCCKWPGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453109
Record name Magnesium bromide 3,4-dichlorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79175-35-2
Record name Magnesium bromide 3,4-dichlorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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